TrxR-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TrxR-IN-6 is a compound known for its inhibitory effects on thioredoxin reductase, an enzyme involved in redox regulation and antioxidant defense. This compound has shown significant potential in inducing oxidative stress and apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
TrxR-IN-6 can be synthesized through a series of chemical reactions involving the incorporation of specific functional groups. The synthetic route typically involves the reaction of an organoarsenical compound with other reagents under controlled conditions to form the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures. The process may also involve purification steps such as crystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
TrxR-IN-6 undergoes several types of chemical reactions, including:
Oxidation: The compound can induce the accumulation of reactive oxygen species (ROS), leading to oxidative stress.
Reduction: This compound can be reduced by thioredoxin reductase, which is part of its mechanism of action.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include reducing agents like NADPH and oxidizing agents that facilitate the formation of ROS. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure optimal activity .
Major Products Formed
The major products formed from reactions involving this compound include various oxidative stress markers and apoptotic signals in cells. These products are indicative of the compound’s ability to induce cell death through oxidative stress .
Scientific Research Applications
TrxR-IN-6 has a wide range of scientific research applications, including:
Mechanism of Action
TrxR-IN-6 exerts its effects by inhibiting thioredoxin reductase, an enzyme that plays a crucial role in maintaining cellular redox balance. By inhibiting this enzyme, this compound induces the accumulation of reactive oxygen species, leading to oxidative stress, mitochondrial dysfunction, endoplasmic reticulum stress, and DNA damage. These events ultimately result in apoptosis, or programmed cell death .
Comparison with Similar Compounds
Similar Compounds
Auranofin: Another thioredoxin reductase inhibitor known for its anticancer properties.
6-Shogaol: A natural compound that inhibits thioredoxin reductase and induces oxidative stress-mediated apoptosis.
Cynaropicrin: A natural compound with inhibitory effects on thioredoxin reductase.
Uniqueness of TrxR-IN-6
This compound is unique due to its potent ability to induce oxidative stress and apoptosis specifically in cancer cells. Its mechanism of action involves multiple pathways, including mitochondrial dysfunction and endoplasmic reticulum stress, which contribute to its effectiveness as an anticancer agent .
Properties
Molecular Formula |
C11H12AsCl2NOS2 |
---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
2,2-dichloro-N-[4-(1,3,2-dithiarsinan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H12AsCl2NOS2/c13-10(14)11(16)15-9-4-2-8(3-5-9)12-17-6-1-7-18-12/h2-5,10H,1,6-7H2,(H,15,16) |
InChI Key |
BNFHKOYMQVMSQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS[As](SC1)C2=CC=C(C=C2)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.